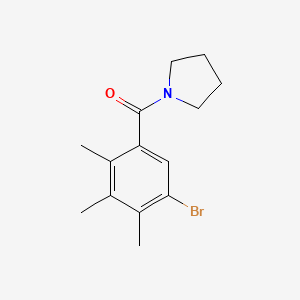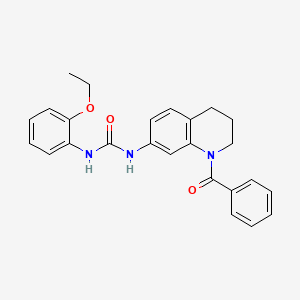
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea, also known as BTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTU is a derivative of tetrahydroquinoline and urea, and it exhibits unique properties that make it a promising candidate for various research purposes.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its relatively simple and efficient synthesis method, which makes it a cost-effective candidate for various research purposes. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea also exhibits unique properties that make it a promising candidate for various research applications. However, one of the limitations of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea. One potential direction is the development of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea derivatives that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the potential applications of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea in the treatment of other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of the mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea and its interaction with various signaling pathways could provide valuable insights into the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-ethoxyaniline and isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified by column chromatography. The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a relatively simple and efficient process that can be easily scaled up for large-scale production.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is in the field of cancer research. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-15-14-18-11-8-16-28(22(18)17-20)24(29)19-9-4-3-5-10-19/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPBHAKYSYHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
![7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2912638.png)
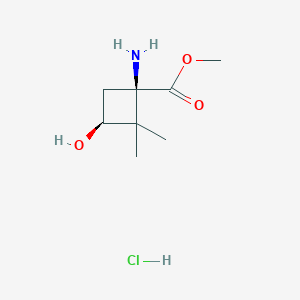

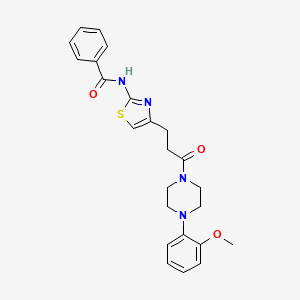
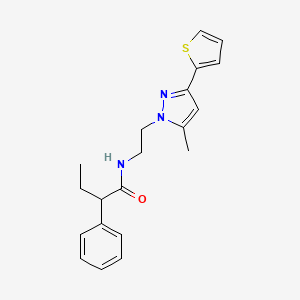
![N-(3-acetamidophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2912646.png)
![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)
![1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2912648.png)

